Cas no 1806585-32-9 (3-(5-Bromo-2-(hydroxymethyl)phenyl)propanal)

3-(5-Bromo-2-(hydroxymethyl)phenyl)propanal 化学的及び物理的性質
名前と識別子
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- 3-(5-Bromo-2-(hydroxymethyl)phenyl)propanal
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- インチ: 1S/C10H11BrO2/c11-10-4-3-9(7-13)8(6-10)2-1-5-12/h3-6,13H,1-2,7H2
- InChIKey: VRHZLCRWUQHAPF-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(CO)=C(C=1)CCC=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 161
- トポロジー分子極性表面積: 37.3
- 疎水性パラメータ計算基準値(XlogP): 1.4
3-(5-Bromo-2-(hydroxymethyl)phenyl)propanal 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013025362-1g |
3-(5-Bromo-2-(hydroxymethyl)phenyl)propanal |
1806585-32-9 | 97% | 1g |
1,504.90 USD | 2021-06-24 | |
Alichem | A013025362-500mg |
3-(5-Bromo-2-(hydroxymethyl)phenyl)propanal |
1806585-32-9 | 97% | 500mg |
815.00 USD | 2021-06-24 | |
Alichem | A013025362-250mg |
3-(5-Bromo-2-(hydroxymethyl)phenyl)propanal |
1806585-32-9 | 97% | 250mg |
499.20 USD | 2021-06-24 |
3-(5-Bromo-2-(hydroxymethyl)phenyl)propanal 関連文献
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
3-(5-Bromo-2-(hydroxymethyl)phenyl)propanalに関する追加情報
3-(5-Bromo-2-(hydroxymethyl)phenyl)propanal (CAS No. 1806585-32-9): A Comprehensive Overview
3-(5-Bromo-2-(hydroxymethyl)phenyl)propanal (CAS No. 1806585-32-9) is a versatile organic compound with a unique structure that has garnered significant attention in both academic and industrial research. This compound, characterized by its brominated aromatic ring and aldehyde functionality, has demonstrated potential in various applications, including pharmaceuticals, agrochemicals, and material sciences. Recent advancements in synthetic methodologies and its biological evaluations have further highlighted its significance in modern chemistry.
The molecular structure of 3-(5-Bromo-2-(hydroxymethyl)phenyl)propanal is defined by a benzene ring substituted with a bromine atom at the 5-position and a hydroxymethyl group at the 2-position. The propanal moiety extends from the benzene ring, providing a site for further functionalization. This arrangement not only enhances the compound's reactivity but also offers opportunities for stereochemical control in synthesis. Researchers have exploited these features to develop novel derivatives with improved pharmacokinetic profiles and enhanced bioactivity.
Recent studies have focused on the synthesis of 3-(5-Bromo-2-(hydroxymethyl)phenyl)propanal using sustainable methods. For instance, catalytic cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been employed to construct the aromatic backbone efficiently. These methods not only improve yield but also reduce environmental impact, aligning with the principles of green chemistry. Additionally, advancements in asymmetric synthesis have enabled the preparation of enantiomerically pure derivatives, which are valuable for drug discovery.
The biological activity of 3-(5-Bromo-2-(hydroxymethyl)phenyl)propanal has been extensively investigated. In vitro studies have revealed its potential as an anti-inflammatory agent, with mechanisms involving inhibition of key enzymes such as cyclooxygenase (COX). Furthermore, this compound has shown promise in anticancer research, where it exhibits selective cytotoxicity against cancer cell lines while sparing normal cells. These findings underscore its potential as a lead compound for drug development.
In the field of agrochemistry, 3-(5-Bromo-2-(hydroxymethyl)phenyl)propanal has been explored as a candidate for herbicide development. Its ability to inhibit specific plant enzymes involved in growth regulation makes it a compelling option for controlling invasive species without adverse effects on crops. Field trials conducted under controlled conditions have demonstrated its efficacy, although further studies are required to optimize its application rates and environmental safety.
The material science applications of 3-(5-Bromo-2-(hydroxymethyl)phenyl)propanal are equally promising. Its aldehyde group facilitates cross-linking reactions, making it a valuable precursor for synthesizing high-performance polymers and adhesives. Recent research has focused on its use in developing biodegradable materials, addressing the growing demand for sustainable alternatives to traditional plastics.
From a toxicological perspective, 3-(5-Bromo-2-(hydroxymethyl)phenyl)propanal has undergone rigorous safety assessments. Acute and chronic toxicity studies indicate that it poses minimal risk when handled according to standard safety protocols. However, long-term exposure studies are ongoing to ensure comprehensive understanding of its safety profile.
In conclusion, 3-(5-Bromo-2-(hydroxymethyl)phenyl)propanal (CAS No. 1806585-32-9) stands out as a multifaceted compound with diverse applications across various scientific domains. Its unique structure, coupled with recent advancements in synthesis and biological evaluation, positions it as a key player in future innovations. As research continues to unfold, this compound is expected to contribute significantly to the development of novel therapeutic agents, agrochemicals, and advanced materials.
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